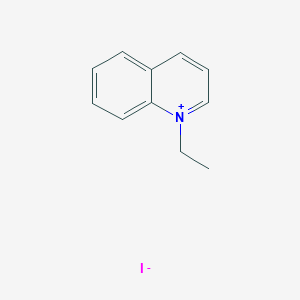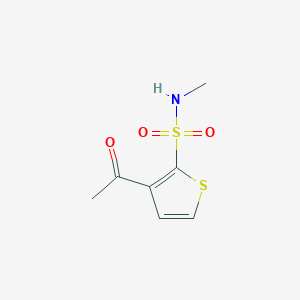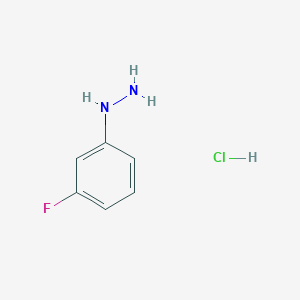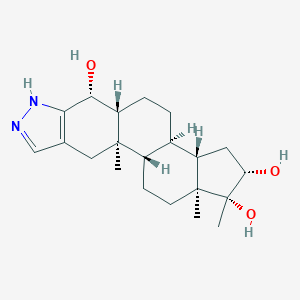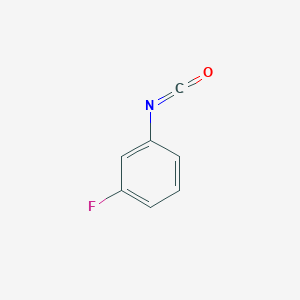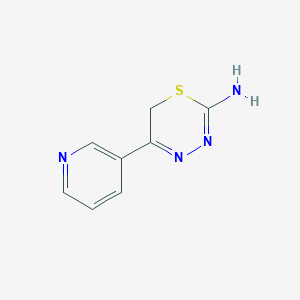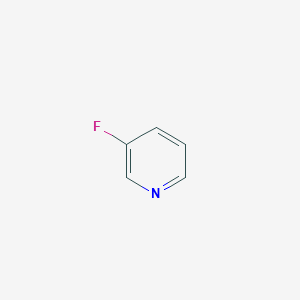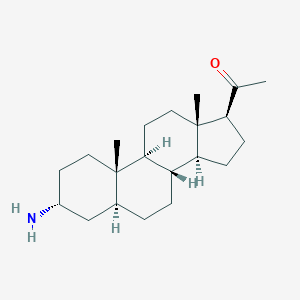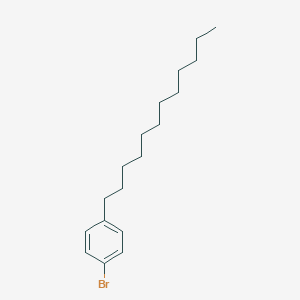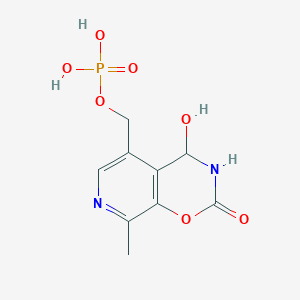
1-フェニルプロパン-1,2-ジオール
概要
説明
1,2-Propanediol, 1-phenyl- is a natural product found in Peniophora polygonia with data available.
科学的研究の応用
医薬品合成
“1-フェニルプロパン-1,2-ジオール”は、医薬品化学における試薬として使用されます。 特に、去痰薬や気管支拡張薬の製造に重要なノル(疑似)エフェドリン関連化合物の合成に使用されます .
有機合成
有機化学では、この化合物は汎用性の高いビルディングブロックとして役立ちます。これは、1級アルコールの選択的ノシル化、ジイソプロピルアミン置換、およびフリーデル・クラフツアルキル化プロセスに関与しています。 これらの反応は、さまざまな化学産業における潜在的な用途を持つ複雑な有機分子を作成するために不可欠です .
材料科学
検索結果からは、この化合物の材料科学における役割は明確ではありません。 ただし、“1-フェニル-1,2-プロパンジオン”などのその誘導体は、Ptコロイド上のエナンチオ選択的水素化について研究されており、これは新しい材料や触媒の開発における重要な反応です .
作用機序
Target of Action
It is known to be involved in enzymatic reactions, particularly with alcohol dehydrogenase (adh) and ω-transaminase (ωta) .
Mode of Action
1-Phenylpropane-1,2-diol typically exhibits the typical properties of alcohols in chemical reactions, such as esterification, etherification, oxidation, and reduction . It can also react with aldehydes or ketones to form condensation products .
Biochemical Pathways
1-Phenylpropane-1,2-diol is involved in a multi-enzymatic synthesis process. The compound is obtained from trans- or cis-β-methylstyrene by combining a styrene monooxygenase with epoxide hydrolases . This process involves the combination of an alcohol dehydrogenase (ADH), an ω-transaminase (ωTA), and an alanine dehydrogenase to create a redox-neutral network .
Result of Action
The result of the action of 1-Phenylpropane-1,2-diol is the production of phenylpropanolamines (PPAs) in high optical purities (er and dr up to >99.5%) and analytical yields (up to 95%) .
Action Environment
The action of 1-Phenylpropane-1,2-diol can be influenced by various environmental factors. For instance, its solubility in water and most organic solvents, such as alcohols, ethers, and ketones, can affect its action .
生化学分析
Biochemical Properties
It has been used in a stereoselective three-enzyme cascade for the one-pot synthesis of (1S,2S)-1-Phenylpropane-1,2-diol from inexpensive starting substrates, benzaldehyde and acetaldehyde . The enzymes involved in this process include benzoylformate decarboxylase (BFD), alcohol dehydrogenase from Lactobacillus brevis (ADH Lb), and formate dehydrogenase (FDH) .
Cellular Effects
It has been used in the synthesis of (1S,2S)-1-Phenylpropane-1,2-diol, which has been studied for its effects on cells
Molecular Mechanism
It has been used in a stereoselective three-enzyme cascade for the one-pot synthesis of (1S,2S)-1-Phenylpropane-1,2-diol . This process involves the coupling of stereoselective carboligation catalyzed by benzoylformate decarboxylase (BFD), L-selective reduction of a carbonyl group with alcohol dehydrogenase from Lactobacillus brevis (ADH Lb), and the coenzyme regeneration by formate dehydrogenase (FDH) .
Temporal Effects in Laboratory Settings
It has been used in a stereoselective three-enzyme cascade for the one-pot synthesis of (1S,2S)-1-Phenylpropane-1,2-diol . This process has been optimized to achieve a 100% yield of vic 1,2-diol .
Metabolic Pathways
It has been used in a stereoselective three-enzyme cascade for the one-pot synthesis of (1S,2S)-1-Phenylpropane-1,2-diol . This process involves the coupling of stereoselective carboligation catalyzed by benzoylformate decarboxylase (BFD), L-selective reduction of a carbonyl group with alcohol dehydrogenase from Lactobacillus brevis (ADH Lb), and the coenzyme regeneration by formate dehydrogenase (FDH) .
特性
IUPAC Name |
1-phenylpropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQZXSHFWDHNOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883760 | |
| Record name | 1,2-Propanediol, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1855-09-0 | |
| Record name | 1-Phenyl-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1855-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydroxy-1-phenylpropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001855090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Propanediol, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Propanediol, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
